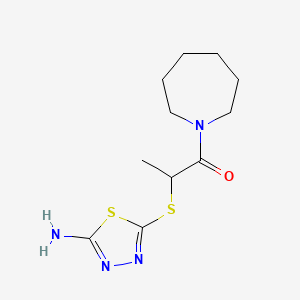
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one is a complex organic compound that features a thiadiazole ring, an azepane ring, and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one typically involves multiple steps. One common method starts with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with 1-azepan-1-ylpropan-1-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Applications De Recherche Scientifique
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biology: It may have applications in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(azepan-1-yl)propan-1-one is unique due to the presence of the azepane ring, which may confer different chemical properties and biological activities. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H18N4OS2 |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(azepan-1-yl)propan-1-one |
InChI |
InChI=1S/C11H18N4OS2/c1-8(17-11-14-13-10(12)18-11)9(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13) |
Clé InChI |
KSFFGHHEPCFXIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCCCC1)SC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


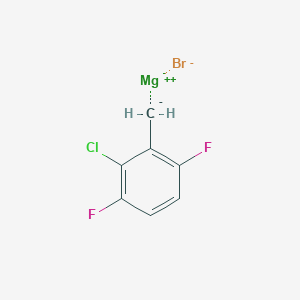
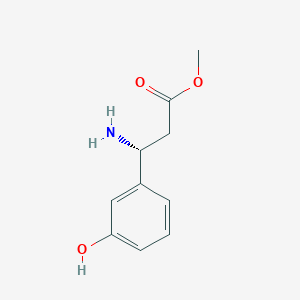

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
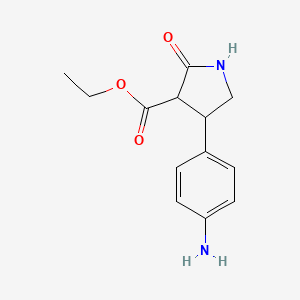
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
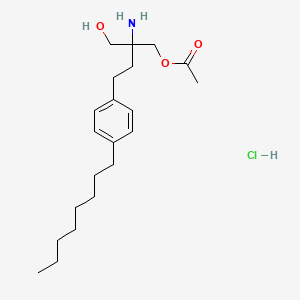
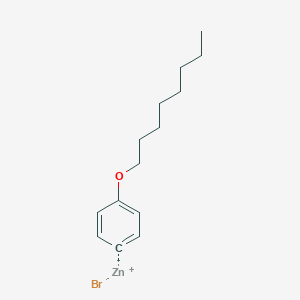

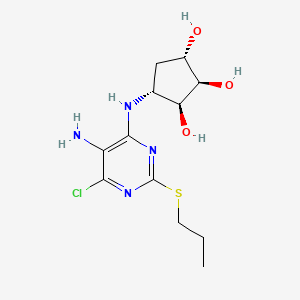

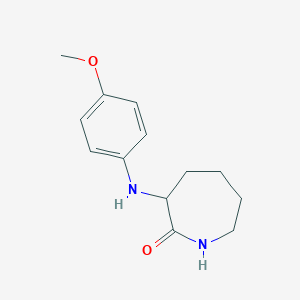
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)

